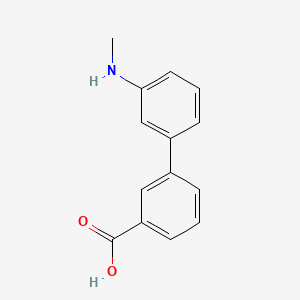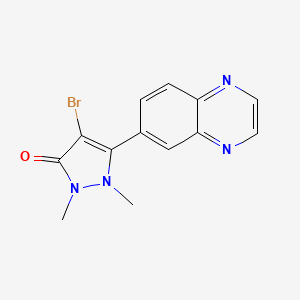![molecular formula C14H8ClFO4 B567231 3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1261964-19-5](/img/structure/B567231.png)
3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, along with two carboxylic acid groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity. Additionally, industrial processes often incorporate steps for purification and isolation of the final product to meet the required specifications.
化学反応の分析
Types of Reactions
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid groups can undergo oxidation to form corresponding anhydrides or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Halogens and Acids: Used in electrophilic aromatic substitution reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Anhydrides and Alcohols: Formed through oxidation and reduction of carboxylic acid groups.
科学的研究の応用
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 3-Chloro-3’-methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid
Uniqueness
3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the specific positioning of chlorine and fluorine atoms on the biphenyl structure. This unique arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds .
特性
IUPAC Name |
4-(4-carboxy-3-chlorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEASKHAYHUMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690939 |
Source


|
| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-19-5 |
Source


|
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3-chloro-3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)
![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)


![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)



